molecular formula C10H14N2O2 B2681790 1-Cyclopentyl-4-methyl-1,4-dihydropyrazine-2,3-dione CAS No. 2309569-94-4

1-Cyclopentyl-4-methyl-1,4-dihydropyrazine-2,3-dione

Cat. No. B2681790
CAS RN: 2309569-94-4
M. Wt: 194.234
InChI Key: DZJIUNJHAQZXFI-UHFFFAOYSA-N
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Description

1-Cyclopentyl-4-methyl-1,4-dihydropyrazine-2,3-dione, commonly known as CPDD, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. CPDD belongs to a class of compounds called pyrazinediones, which have been extensively studied for their biological activities.

Scientific Research Applications

Synthetic Applications and Chemical Reactivity

Convenient Synthesis of Cyclic Diones : Cyclopentane-1,2-dione, a structurally similar compound to 1-Cyclopentyl-4-methyl-1,4-dihydropyrazine-2,3-dione, is utilized as a synthetic intermediate in producing a variety of organic compounds. This includes the synthesis of propellanes, iso-coumarones, and pyrazines, indicating the potential of cyclic diones in diverse synthetic applications (Wrobel & Cook, 1980).

Monoalkylation of Symmetrical α-diones : An efficient method for synthesizing monoalkylated 1,2-diones showcases the chemical reactivity and versatility of dihydropyrazine derivatives in synthetic chemistry (Gopal, Nadkarni, & Sayre, 1998).

Biological and Pharmacological Applications

Biological Effects of Diketopiperazines : Studies on 3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione indicate a wide range of biological effects, suggesting that derivatives of dihydropyrazine might possess significant bioactivity and potential for drug development (Haidukevich et al., 2019).

Antioxidative Activity of Pyrazine Derivatives : Research on pyrazolyl-phthalazine-dione derivatives shows significant antioxidative potential, highlighting the therapeutic applications of dihydropyrazine derivatives in combating oxidative stress-related diseases (Simijonović et al., 2018).

Material Science and Other Applications

Formation of Flavor Components : The Maillard and Strecker reactions involving alpha-dicarbonyl compounds and amino acids, leading to the formation of flavor components, demonstrate the importance of dihydropyrazine derivatives in food chemistry and flavor science (Pripis-Nicolau et al., 2000).

properties

IUPAC Name

1-cyclopentyl-4-methylpyrazine-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-11-6-7-12(10(14)9(11)13)8-4-2-3-5-8/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZJIUNJHAQZXFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN(C(=O)C1=O)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopentyl-4-methyl-1,4-dihydropyrazine-2,3-dione

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